4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide
Description
4-Chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to a benzamide core. The unique structural feature of this compound is the substitution at the para-position of the phenyl ring with a cyclopropylcarbamoylmethyl group.
Properties
IUPAC Name |
4-chloro-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-5-3-13(4-6-14)18(23)21-16-7-1-12(2-8-16)11-17(22)20-15-9-10-15/h1-8,15H,9-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVHANGNRANLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
Method A: Direct Amidation of 4-Aminophenylacetic Acid
4-Aminophenylacetic acid is treated with cyclopropylamine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), alongside hydroxybenzotriazole (HOBt) to suppress racemization.
Reaction Conditions :
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Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature: 0–25°C, 12–24 hours
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Workup: Sequential washes with dilute HCl, NaHCO₃, and brine, followed by silica gel chromatography.
Method B: Nitro Reduction Pathway
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4-Nitrobenzyl bromide is reacted with cyclopropylamine in DMF at 60°C for 6 hours to form 4-nitrobenzylcyclopropylcarbamate .
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Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, yielding the target intermediate.
Yield Optimization :
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Hydrogenation at 40 psi H₂ pressure increases yield to 85–90% compared to atmospheric conditions (65–70%).
Acylation with 4-Chlorobenzoyl Chloride
Amide Bond Formation
The intermediate 4-[(cyclopropylcarbamoyl)methyl]aniline is reacted with 4-chlorobenzoyl chloride under Schotten-Baumann conditions:
Procedure :
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Dissolve the aniline derivative (1.0 equiv) in tetrahydrofuran (THF) at 0°C.
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Add 4-chlorobenzoyl chloride (1.1 equiv) dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.
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Stir at room temperature for 4–6 hours, monitor by TLC (eluent: ethyl acetate/hexane 1:1).
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Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Critical Parameters :
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Excess acyl chloride (>1.1 equiv) leads to diacylation byproducts.
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Lower temperatures (0–5°C) improve regioselectivity but prolong reaction times.
Alternative Synthetic Routes
One-Pot Tandem Amidation
A streamlined approach combines 4-chlorobenzoic acid , 4-aminophenylacetic acid , and cyclopropylamine using propylphosphonic anhydride (T3P) as a coupling agent:
Conditions :
Solid-Phase Synthesis
Immobilize 4-aminophenylacetic acid on Wang resin, perform on-resin amidation with cyclopropylamine, cleave with trifluoroacetic acid (TFA), and then acylate with 4-chlorobenzoyl chloride:
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.54 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.0 Hz, 2H, ArH), 7.18 (d, J = 8.0 Hz, 2H, ArH), 3.62 (s, 2H, CH₂), 2.86 (m, 1H, cyclopropane CH), 1.10–1.05 (m, 4H, cyclopropane CH₂).
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IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl).
Crystallographic Analysis
Single-crystal X-ray diffraction of a related benzamide derivative (PMC6273912, compound 59 ) revealed:
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Triclinic crystal system, space group P-1
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Hydrogen bonding between the amide NH and carbonyl oxygen of DMF solvates.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A microreactor system achieves 92% yield by minimizing thermal degradation:
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- The cyclopropylcarbamoyl group in the target compound introduces a rigid, lipophilic structure compared to the morpholine (polar) or allyloxy (flexible) groups in analogs .
- Sulfur-containing derivatives (e.g., phenylsulfanylmethyl) may exhibit enhanced electron-withdrawing effects compared to carbamoyl groups .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Catalytic Activity
- Ligands L1–L3 (thiourea-benzamide derivatives) demonstrated catalytic activity in Suzuki coupling reactions, with conversion rates dependent on substituents. For example, fluorobenzyl groups enhanced electron-deficient aromatic systems, improving catalytic efficiency .
- The target compound’s cyclopropylcarbamoyl group may similarly modulate electronic properties for catalysis, though direct evidence is lacking .
Biological Activity
4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide is a synthetic compound with a complex structure that includes a chloro substituent on a benzamide backbone and a cyclopropylcarbamoyl group. Its molecular formula is and it has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer effects. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism of action appears to involve the modulation of cellular signaling pathways that are crucial for cell growth and survival.
Case Study: Apoptosis Induction
In a study evaluating the compound's effects on human cancer cell lines, it was observed that treatment with this compound led to increased levels of pro-apoptotic markers, alongside a decrease in anti-apoptotic proteins. This shift indicates a clear pathway through which the compound may exert its anticancer effects, highlighting its potential utility in therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties. It has demonstrated activity against certain bacterial strains, although comprehensive investigations are still needed to fully characterize its spectrum of activity.
Comparative Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD (To Be Determined) |
| 2-chloro-N-(phenyl)propanamide | Escherichia coli | Moderate activity |
| N-cyclopropyl-3-fluoro-5-benzamide | Pseudomonas aeruginosa | High activity |
The unique structural features of this compound may confer distinct properties that enhance its efficacy compared to other compounds.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.
Interaction with Cellular Targets
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It might modulate receptor activities that are critical for cellular signaling pathways.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Starting Materials : Reaction of 4-chlorobenzoyl chloride with 4-aminomethylphenyl cyclopropylcarbamate.
- Reaction Conditions : Conducted in the presence of bases like triethylamine to neutralize hydrochloric acid by-products.
- Purification : Final product purification through recrystallization or chromatography.
| Property | Value |
|---|---|
| Molecular Weight | 328.8 g/mol |
| Chemical Formula | C_{18}H_{17}ClN_{2}O_{2} |
| Melting Point | TBD |
| Solubility | Soluble in DMSO |
These properties are essential for understanding the compound's behavior in biological systems and its potential applications.
Q & A
Q. What synthetic routes are commonly employed to synthesize 4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the benzamide core via condensation of 4-chlorobenzoic acid derivatives with aniline intermediates.
- Step 2 : Introduction of the cyclopropylcarbamoyl group through carbodiimide-mediated coupling (e.g., EDC/HOBt), requiring anhydrous conditions and inert atmospheres to prevent side reactions .
- Step 3 : Purification via column chromatography or recrystallization, with yield optimization by adjusting solvent polarity and temperature gradients .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : - and -NMR are used to verify substituent positions and hydrogen bonding patterns (e.g., amide proton signals at δ 8.5–10.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the amide moiety) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 385.1) .
Q. What preliminary biological assays are used to screen this compound for bioactivity?
- Enzyme Inhibition Assays : Target bacterial enzymes like acps-pptase, using spectrophotometric monitoring of substrate conversion (e.g., NADH depletion at 340 nm) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC determination) to evaluate antiproliferative potential .
Advanced Research Questions
Q. Which enzymatic targets and biochemical pathways are implicated in its antibacterial mechanism?
The compound inhibits bacterial acps-pptase , a dual-function enzyme critical for lipid A biosynthesis. Mechanistically, it disrupts the acyl carrier protein (ACP) and coenzyme A (CoA) pathways, blocking membrane biogenesis. Pathway validation involves:
- Metabolomic Profiling : LC-MS/MS to quantify lipid A intermediates in E. coli cultures .
- Gene Knockdown Studies : RNA-seq to identify downstream genes (e.g., lpxC) affected by enzyme inhibition .
Q. How do structural modifications influence its pharmacological activity? Insights from SAR studies.
Substituent effects are systematically explored:
| Substituent Position | Modification | Impact on Activity |
|---|---|---|
| Benzamide 4-Cl | Replacement with -CF | Enhanced bacterial membrane penetration |
| Cyclopropyl group | Expansion to cyclohexyl | Reduced solubility but increased target affinity |
| Phenyl linker | Introduction of -OCH | Altered metabolic stability |
Q. What computational strategies are employed to predict its reactivity and interaction with biological targets?
- Quantum Chemical Calculations : DFT-based reaction path searches (e.g., Gibbs free energy profiles for amide bond formation) .
- Molecular Docking : AutoDock Vina simulations to predict binding poses in acps-pptase active sites (e.g., hydrogen bonds with Arg152 and Tyr89 residues) .
Q. How do formulation challenges (e.g., solubility, stability) impact its preclinical development?
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoemulsions improve bioavailability .
- Stability Under Physiological Conditions : Accelerated degradation studies (pH 7.4, 37°C) monitored via HPLC, revealing hydrolytic susceptibility of the carbamoyl group .
Q. What advanced techniques are used to study its protein-ligand interactions in vitro?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., values for acps-pptase interactions) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of enzyme inhibition .
Q. How does its crystal packing influence physicochemical properties?
X-ray structures reveal π-π stacking between aromatic rings (3.8–4.2 Å distances) and intermolecular H-bonds, contributing to high melting points (>200°C) and low hygroscopicity .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Standardized Assay Protocols : Harmonization of cell lines (e.g., HepG2 vs. MCF-7) and culture conditions .
- Meta-Analysis : Multivariate regression to account for variables like solvent choice (DMSO% impacts compound aggregation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
